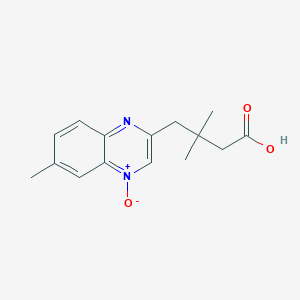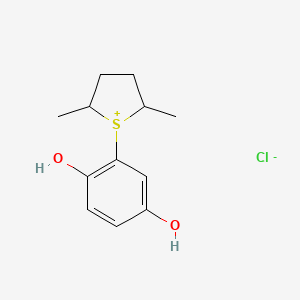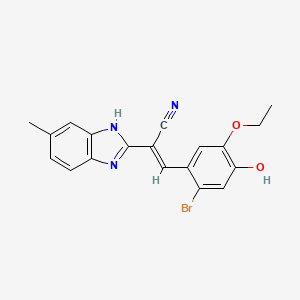
2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide is a complex organic compound with a unique structure that includes a quinoxaline ring, a butanoic acid chain, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide typically involves multiple steps, starting with the formation of the quinoxaline ring This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound The butanoic acid chain is then introduced through a series of reactions, including alkylation and oxidation
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the quinoxaline ring or the oxide group, resulting in different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoxaline ring or the butanoic acid chain are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoxaline or butanoic acid derivatives.
Scientific Research Applications
2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with various enzymes and receptors, modulating their activity. The butanoic acid chain and the oxide group can also influence the compound’s overall reactivity and interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Quinoxaline: A simpler compound with a similar ring structure but lacking the butanoic acid chain and oxide group.
2,3-Dimethylquinoxaline: Similar in structure but with different substituents on the quinoxaline ring.
4-Hydroxy-2-quinolone: Another quinoxaline derivative with different functional groups.
Uniqueness: 2-Quinoxalinebutanoic acid, b,b,6-trimethyl-, 4-oxide is unique due to its combination of a quinoxaline ring, a butanoic acid chain, and multiple methyl groups This unique structure imparts specific chemical and biological properties that are not observed in simpler quinoxaline derivatives
Properties
CAS No. |
77147-78-5 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3,3-dimethyl-4-(6-methyl-4-oxidoquinoxalin-4-ium-2-yl)butanoic acid |
InChI |
InChI=1S/C15H18N2O3/c1-10-4-5-12-13(6-10)17(20)9-11(16-12)7-15(2,3)8-14(18)19/h4-6,9H,7-8H2,1-3H3,(H,18,19) |
InChI Key |
XVRHQBFEKZDBLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=[N+](C=C(N=C2C=C1)CC(C)(C)CC(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B6009769.png)
![3-[(cyclohexylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6009802.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6009809.png)
![3,5-dimethyl-7-(4-methyl-1-piperazinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6009816.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6009817.png)
![1-[2-[3-(2-Benzylbenzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone;hydrochloride](/img/structure/B6009821.png)
![2-({[(4-fluorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylic acid](/img/structure/B6009835.png)
![3-methoxy-N-[1-(3-phenylpropyl)piperidin-3-yl]propanamide](/img/structure/B6009841.png)
![N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B6009855.png)


![2-(3-METHYLPHENOXY)-1-(4-{[4-(METHYLSULFANYL)PHENYL]METHYL}PIPERAZIN-1-YL)ETHAN-1-ONE](/img/structure/B6009874.png)
![Methyl 4-oxo-4-[3-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]butanoate](/img/structure/B6009878.png)
amino]-N-phenylbutanamide](/img/structure/B6009885.png)
